molecular formula C30H46N2O3S B039876 Myristalkonium saccharinate CAS No. 68989-01-5

Myristalkonium saccharinate

Cat. No. B039876
CAS RN: 68989-01-5
M. Wt: 514.8 g/mol
InChI Key: VGTOUOZCVUBDBV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Myristalkonium saccharinate is a quaternary ammonium compound that is widely used in scientific research. It is a cationic surfactant that is commonly used as a reagent in molecular biology and biochemistry experiments. Myristalkonium saccharinate is synthesized through a simple chemical process that involves the reaction of myristyl chloride with saccharin.

Mechanism Of Action

The mechanism of action of Myristalkonium saccharinate is based on its cationic surfactant properties. It interacts with negatively charged molecules, such as DNA and cell membranes, through electrostatic interactions. Myristalkonium saccharinate is also known to disrupt lipid bilayers and destabilize membrane proteins.

Biochemical And Physiological Effects

Myristalkonium saccharinate has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the transfection efficiency of DNA delivery systems, increase the solubility and stability of membrane proteins, and improve the stability of protein formulations. Myristalkonium saccharinate has also been shown to have antimicrobial properties, making it useful in the development of new antimicrobial agents.

Advantages And Limitations For Lab Experiments

One of the main advantages of Myristalkonium saccharinate is its ability to enhance the efficiency of DNA delivery systems. It is also useful in the preparation of lipid-based delivery systems and in the solubilization of membrane proteins. However, Myristalkonium saccharinate can be toxic to cells at high concentrations, and its use in biological assays may interfere with the results.

Future Directions

There are several future directions for research on Myristalkonium saccharinate. One area of research is the development of new delivery systems for gene therapy and drug delivery. Myristalkonium saccharinate could also be used in the development of new antimicrobial agents and as a stabilizer for protein-based therapeutics. Another area of research is the development of new surfactants with improved properties for use in biological assays and experiments.
Conclusion
Myristalkonium saccharinate is a widely used cationic surfactant in scientific research. It is synthesized through a simple chemical process and has a number of applications in molecular biology and biochemistry experiments. Myristalkonium saccharinate has been shown to have a number of biochemical and physiological effects, and its use in biological assays and experiments has significant advantages. However, there are also limitations to its use, and further research is needed to develop new surfactants with improved properties.

Synthesis Methods

Myristalkonium saccharinate is synthesized through the reaction of myristyl chloride with saccharin. The reaction takes place in an aqueous solution of sodium hydroxide and is typically carried out at room temperature. The resulting product is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

Myristalkonium saccharinate is widely used in scientific research as a reagent in molecular biology and biochemistry experiments. It is commonly used as a surfactant in DNA extraction and purification, as well as in the preparation of liposomes and other lipid-based delivery systems. Myristalkonium saccharinate is also used as a stabilizer in protein formulations and as a detergent in membrane protein solubilization.

properties

CAS RN

68989-01-5

Product Name

Myristalkonium saccharinate

Molecular Formula

C30H46N2O3S

Molecular Weight

514.8 g/mol

IUPAC Name

benzyl-dimethyl-tetradecylazanium;1,1-dioxo-1,2-benzothiazol-3-olate

InChI

InChI=1S/C23H42N.C7H5NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1-4H,(H,8,9)/q+1;/p-1

InChI Key

VGTOUOZCVUBDBV-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-]

Other CAS RN

68989-01-5

Pictograms

Corrosive; Irritant

synonyms

Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, salts with 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (1:1); Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, salts with 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (1:1); ALKYLDIMETHYLB

Origin of Product

United States

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